molecular formula C20H22ClN3O3 B2953483 N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide CAS No. 338419-58-2

N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide

Cat. No.: B2953483
CAS No.: 338419-58-2
M. Wt: 387.86
InChI Key: JYOKWKJWSXSOOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of this compound is based on the piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical and Chemical Properties Analysis

This compound is a solid and is soluble in DMSO . Its exact physical and chemical properties, such as melting point, boiling point, and specific gravity, are not specified in the available literature.

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis of novel compounds derived from or related to N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide, highlighting its utility in creating new chemical entities with potential therapeutic applications. For example, studies have focused on synthesizing new heterocyclic compounds with anti-inflammatory and analgesic properties by exploring different chemical modifications and structural features that could lead to increased biological activity (Abu‐Hashem et al., 2020).

Pharmacological Applications

Significant research has been conducted on exploring the pharmacological applications of compounds structurally related to this compound. For instance, compounds have been evaluated for their dopamine receptor affinity, particularly focusing on their potential as selective dopamine D(3) receptor ligands. Modifications in the compound's structure have led to the identification of derivatives with high affinity and selectivity towards D(3) receptors, which are valuable in the development of new therapeutic agents (Leopoldo et al., 2002).

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-27-18-8-2-15(3-9-18)20(26)22-14-19(25)24-12-10-23(11-13-24)17-6-4-16(21)5-7-17/h2-9H,10-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOKWKJWSXSOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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